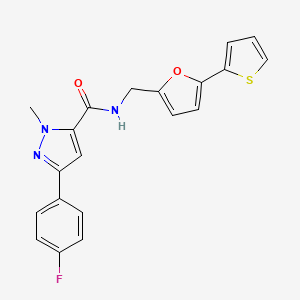
3-(4-fluorophenyl)-1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(4-fluorophenyl)-1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H16FN3O2S and its molecular weight is 381.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(4-fluorophenyl)-1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology and anti-inflammatory research. This article reviews the synthesis, biological activity, and pharmacological profiles of this compound and its derivatives.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazole ring, a furan moiety, and a thiophene group. Its molecular formula is C19H18FN3O2S with a molecular weight of approximately 363.43 g/mol. The presence of the fluorine atom and heterocyclic rings suggests potential interactions with biological targets.
Antiproliferative Activity
Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. A study on related pyrazole derivatives showed promising results against prostate cancer cell lines LNCaP and PC-3. Notably, one derivative exhibited an IC50 value of 18 μM, indicating strong growth inhibition in LNCaP cells and a downregulation of prostate-specific antigen (PSA) by 46% .
Anti-inflammatory Activity
Pyrazole derivatives have been recognized for their anti-inflammatory properties. A review highlighted that certain pyrazole compounds demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For example, some derivatives showed COX-2 inhibitory activity with IC50 values as low as 0.01 µM, indicating their potential as anti-inflammatory agents .
Mechanistic Insights
The biological activities of these compounds are often attributed to their ability to modulate signaling pathways involved in cell proliferation and inflammation. For instance, the inhibition of androgen receptor signaling in prostate cancer cells has been linked to the structural features of pyrazole derivatives, which may interfere with ligand binding or receptor activation .
Study 1: Prostate Cancer Cell Lines
In a notable study, several pyrazole derivatives were synthesized and evaluated for their antiproliferative effects on LNCaP and PC-3 prostate cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than that of the reference compound T3, suggesting enhanced efficacy .
Study 2: Anti-inflammatory Screening
Another investigation assessed the anti-inflammatory potential of various pyrazole derivatives using carrageenan-induced paw edema models in rats. The results indicated that certain compounds not only reduced edema significantly but also demonstrated favorable safety profiles with minimal gastrointestinal toxicity .
Data Summary Table
| Compound Name | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| Derivative A | Antiproliferative | 18 | LNCaP |
| Derivative B | COX-2 Inhibition | 0.01 | COX |
| Derivative C | Anti-inflammatory | Not specified | Edema model |
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c1-24-17(11-16(23-24)13-4-6-14(21)7-5-13)20(25)22-12-15-8-9-18(26-15)19-3-2-10-27-19/h2-11H,12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZTTYIYJJEYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














